CNS Depressant Activity Across Acyl Variants
No direct data exists for the target compound. However, the Indian Patent IN 212583 discloses a congeneric series where the R₂ substituent on the acyl-piperazinyl-pyrimidine scaffold profoundly modulates sedative efficacy. The 2-furylcarbonyl analog (Example 4) showed an analgesic DE₅₀ superior to aspirin in the phenylbenzoquinone-induced writhing test in mice [1]. In the same patent, 2-thienylcarbonyl analogs demonstrated sedative activity quantified by reduction in locomotive activity (Figure 1) [1]. These findings establish that the acyl group identity is a critical efficacy determinant. The target compound, bearing a 2-chlorophenylacetyl group, is structurally distinct from any explicitly profiled example and therefore cannot be assumed to recapitulate the published potency or selectivity profiles without dedicated testing.
| Evidence Dimension | Analgesic DE₅₀ (mg/kg) in phenylbenzoquinone writhing test, mice |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 2-furylcarbonyl analog (Ex. 4): DE₅₀ superior to aspirin; exact value not digitized |
| Quantified Difference | Not calculable |
| Conditions | Phenylbenzoquinone-induced writhing, mice, s.c./p.o. |
Why This Matters
This demonstrates that acyl group variation alone can toggle analgesic potency from sub-aspirin to super-aspirin levels, underscoring that bioequivalence of the target compound to any analog cannot be presumed.
- [1] DERIVATIVES OF ACYL-PIPERAZINYL-PYRIMIDINE AND A PHARMACEUTICAL COMPOSITION THEREOF. Indian Patent IN 212583. Table 5, lines 319–321. View Source
